molecular formula C8H8N2O3 B8336083 Methyl 5-carboxy-pyridine-2-carboximidate

Methyl 5-carboxy-pyridine-2-carboximidate

Cat. No. B8336083
M. Wt: 180.16 g/mol
InChI Key: MSGQQAUWMQPLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04904675

Procedure details

Sodium (12 mmol) is added to a flask containing 20 ml of methanol. After the sodium has dissolved, 5 mmol of 5-carboxy-2-cyano-pyridine is added. The mixture is heated at 50° for 6 h. After cooling, the reaction mixture is diluted with water and acidified (pH=5)with 2N HCl. The solid is collected and dried, and corresponds to the title compound, m.p. 284°-286°.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][OH:3].[C:4]([C:7]1[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[N:11][CH:12]=1)([OH:6])=[O:5].Cl>O>[C:4]([C:7]1[CH:8]=[CH:9][C:10]([C:13](=[NH:14])[O:3][CH3:2])=[N:11][CH:12]=1)([OH:6])=[O:5] |^1:0|

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
5 mmol
Type
reactant
Smiles
C(=O)(O)C=1C=CC(=NC1)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 50° for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C=1C=CC(=NC1)C(OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.